molecular formula C7H13NO3 B13522350 Ethyl 3-aminotetrahydrofuran-3-carboxylate

Ethyl 3-aminotetrahydrofuran-3-carboxylate

Cat. No.: B13522350
M. Wt: 159.18 g/mol
InChI Key: AZSGXPNBTJZERX-UHFFFAOYSA-N
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Description

Ethyl 3-aminotetrahydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminotetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further transformed into the desired compound through subsequent reactions .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps to form the furan ring . These reactions typically require specific conditions, such as the use of p-toluenesulfonic acid as a catalyst and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction can produce alcohols or amines, and substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

Ethyl 3-aminotetrahydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.

    Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-aminotetrahydrofuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The amino group and furan ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Ethyl 3-aminotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the tetrahydrofuran ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 3-aminooxolane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5,8H2,1H3

InChI Key

AZSGXPNBTJZERX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCOC1)N

Origin of Product

United States

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